molecular formula C7H7NO4 B1653067 4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid CAS No. 17209-50-6

4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid

Cat. No.: B1653067
CAS No.: 17209-50-6
M. Wt: 169.13 g/mol
InChI Key: PQHFSGJGNCPPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid is a chemical compound known for its unique structural properties and significant applications in various scientific fields. It is characterized by the presence of a methoxy group attached to the picolinic acid structure, with an additional oxygen atom forming an N-oxide. This compound is notable for its extremely short intramolecular hydrogen bond, which has been extensively studied using various spectroscopic and computational techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxypicolinic acid 1-oxide typically involves the oxidation of 4-methoxypicolinic acid. One common method includes the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of 4-methoxypicolinic acid 1-oxide may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxides.

    Reduction: Reduction reactions can convert the N-oxide back to the parent picolinic acid.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxypicolinic acid 1-oxide involves its ability to form strong hydrogen bonds and interact with various molecular targets. The presence of the N-oxide group enhances its reactivity and ability to participate in redox reactions. These interactions can influence biological pathways and molecular processes, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

    4-Methoxypicolinic acid: The parent compound without the N-oxide group.

    4-Nitropicolinic acid: Another derivative with a nitro group instead of a methoxy group.

    Picolinic acid: The basic structure without any substituents.

Comparison: 4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid is unique due to its extremely short intramolecular hydrogen bond, which is not observed in its analogs. This property makes it a valuable compound for studying hydrogen bonding and molecular interactions. Additionally, the presence of the N-oxide group enhances its reactivity compared to its parent compound and other derivatives .

Properties

IUPAC Name

4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-5-2-3-8(11)6(4-5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHFSGJGNCPPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=[N+](C=C1)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514024
Record name 4-Methoxy-1-oxo-1lambda~5~-pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17209-50-6
Record name 4-Methoxy-1-oxo-1lambda~5~-pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid
Reactant of Route 3
4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.